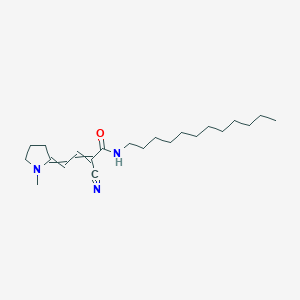
2-Cyano-N-dodecyl-4-(1-methylpyrrolidin-2-ylidene)but-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-N-dodecyl-4-(1-methylpyrrolidin-2-ylidene)but-2-enamide is a complex organic compound characterized by its unique structure, which includes a cyano group, a dodecyl chain, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N-dodecyl-4-(1-methylpyrrolidin-2-ylidene)but-2-enamide typically involves the reaction of dodecylamine with cyanoacetic acid derivatives under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium ethoxide, to facilitate the formation of the cyano group. The reaction conditions, including temperature and solvent choice, are crucial to achieving high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-N-dodecyl-4-(1-methylpyrrolidin-2-ylidene)but-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products Formed
Scientific Research Applications
2-Cyano-N-dodecyl-4-(1-methylpyrrolidin-2-ylidene)but-2-enamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Cyano-N-dodecyl-4-(1-methylpyrrolidin-2-ylidene)but-2-enamide involves its interaction with specific molecular targets and pathways. The cyano group and pyrrolidine ring play crucial roles in its bioactivity, enabling the compound to bind to enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-4-(1-dodecyl-1H-quinolin-4-ylidene)-but-2-enoic acid ethyl ester
- 2-Cyano-N-dodecyl-4-(1-methylpyrrolidin-2-ylidene)but-2-enamide derivatives
Uniqueness
This compound stands out due to its unique combination of a long dodecyl chain, a cyano group, and a pyrrolidine ring. This structure imparts distinct physicochemical properties and bioactivity, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
140865-55-0 |
|---|---|
Molecular Formula |
C22H37N3O |
Molecular Weight |
359.5 g/mol |
IUPAC Name |
2-cyano-N-dodecyl-4-(1-methylpyrrolidin-2-ylidene)but-2-enamide |
InChI |
InChI=1S/C22H37N3O/c1-3-4-5-6-7-8-9-10-11-12-17-24-22(26)20(19-23)15-16-21-14-13-18-25(21)2/h15-16H,3-14,17-18H2,1-2H3,(H,24,26) |
InChI Key |
JCKVYVSPVWYYQG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)C(=CC=C1CCCN1C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















